molecular formula C10H7F3N2O2 B6157842 methyl 4-(trifluoromethyl)-1H-indazole-3-carboxylate CAS No. 1360941-97-4

methyl 4-(trifluoromethyl)-1H-indazole-3-carboxylate

Cat. No.: B6157842
CAS No.: 1360941-97-4
M. Wt: 244.2
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Description

Methyl 4-(trifluoromethyl)-1H-indazole-3-carboxylate is a compound that belongs to the class of indazole derivatives. Indazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The trifluoromethyl group in this compound is particularly significant due to its influence on the compound’s chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-(trifluoromethyl)-1H-indazole-3-carboxylate typically involves the following steps:

    Formation of the Indazole Core: The indazole core can be synthesized through various methods, including the cyclization of hydrazones with aldehydes or ketones.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates in the presence of a base.

    Esterification: The carboxylic acid group is esterified using methanol and a suitable catalyst, such as sulfuric acid or a Lewis acid.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the final product. The use of automated reactors and advanced purification techniques, such as crystallization and chromatography, are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(trifluoromethyl)-1H-indazole-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted indazole derivatives.

Scientific Research Applications

Methyl 4-(trifluoromethyl)-1H-indazole-3-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential as a bioactive compound with antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Used in the development of agrochemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of methyl 4-(trifluoromethyl)-1H-indazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes, receptors, or other proteins, modulating their activity and leading to the desired biological effect.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-(trifluoromethyl)-1H-pyrazole-3-carboxylate
  • Methyl 4-(trifluoromethyl)-1H-benzimidazole-3-carboxylate
  • Methyl 4-(trifluoromethyl)-1H-quinazoline-3-carboxylate

Uniqueness

Methyl 4-(trifluoromethyl)-1H-indazole-3-carboxylate is unique due to its indazole core, which imparts distinct biological activities compared to other similar compounds. The trifluoromethyl group further enhances its chemical stability and biological potency, making it a valuable compound for research and development.

Properties

CAS No.

1360941-97-4

Molecular Formula

C10H7F3N2O2

Molecular Weight

244.2

Purity

95

Origin of Product

United States

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